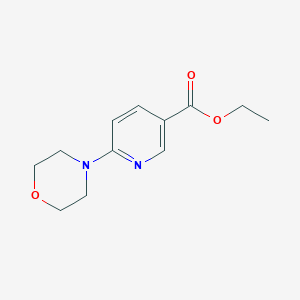
4-溴-3-碘苯胺
描述
4-Bromo-3-iodoaniline is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into related halogenated anilines and their properties, which can be used to infer some aspects of 4-Bromo-3-iodoaniline. For instance, halogen substituents like bromo and iodo groups are known to influence the crystal structures of anilines due to their polarizability .
Synthesis Analysis
The synthesis of halogenated anilines, such as 4-bromoaniline and 4-iodoaniline, typically involves a series of reactions including diazotization, substitution, and reduction . The synthesis of 6-bromo-4-iodoquinoline from 4-bromoaniline through cyclization and substitution reactions suggests that similar methodologies could potentially be applied to synthesize 4-Bromo-3-iodoaniline. Additionally, the Suzuki cross-coupling reaction has been employed to synthesize (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives , indicating that palladium-catalyzed cross-coupling reactions could be a viable route for the synthesis of 4-Bromo-3-iodoaniline as well.
Molecular Structure Analysis
The molecular structure of halogenated anilines can be influenced by the nature of the substituents. For example, the crystal structures of some 4-substituted anilines show that chloro, bromo, and ethynyl groups have similar roles due to their comparable polarizations, while the iodo derivative is distinct, likely due to its larger size . This suggests that the presence of both bromo and iodo substituents in 4-Bromo-3-iodoaniline would result in a unique molecular structure with distinct polarizability and steric effects.
Chemical Reactions Analysis
Halogenated anilines participate in various chemical reactions, including halogen dance, which is a halogen exchange process . The synthesis of 2,4-disubstituted pyridines via halogen dance indicates that 4-Bromo-3-iodoaniline could potentially undergo similar halogen exchange reactions. Additionally, the reactivity of halogenated anilines in Suzuki cross-coupling reactions suggests that 4-Bromo-3-iodoaniline could be used as a precursor for further functionalization through cross-coupling chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated anilines are influenced by the nature of the halogen substituents. For instance, the rotational spectra of 4-halopyrazoles, which are structurally similar to halogenated anilines, have been studied to understand their halogen bonding properties . The halogen atoms in these molecules form bonds that are comparable in strength to those formed by other halogen-containing molecules, which could be extrapolated to 4-Bromo-3-iodoaniline. Furthermore, the nonlinear optical properties of N-(3-hydroxybenzalidene)4-bromoaniline have been investigated, showing that halogenated anilines can exhibit significant second hyperpolarizabilities and potential third-order nonlinear optical behavior . This suggests that 4-Bromo-3-iodoaniline may also possess interesting optical properties.
科学研究应用
-
Organic Synthesis
- 4-Bromo-3-iodoaniline is used as a building block in the synthesis of other compounds. It’s particularly useful in palladium-catalyzed coupling reactions, which are a cornerstone of organic synthesis. These reactions allow researchers to efficiently join molecules and create complex structures.
- The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Generally, these reactions involve mixing the 4-Bromo-3-iodoaniline with a palladium catalyst and the other reactants, then heating the mixture to facilitate the reaction.
- The outcomes of these reactions are new organic compounds with potentially useful properties. The specific results would depend on the other reactants used in the synthesis.
-
Materials Science
- 4-Bromo-3-iodoaniline has potential applications in materials science, particularly in the development of new materials for sensors and electronic devices.
- The methods of application would involve incorporating the 4-Bromo-3-iodoaniline into the material during its synthesis. The exact procedures would depend on the specific material being developed.
- The outcomes of these applications could include new materials with improved properties for use in sensors and electronic devices.
-
Pharmacology
- 4-Bromo-3-iodoaniline could potentially be used in the development of new drugs.
- The methods of application would involve using the 4-Bromo-3-iodoaniline as a building block in the synthesis of new drug molecules.
- The outcomes of these applications could include new drugs with potentially beneficial therapeutic effects.
-
Preparation of Quinolone Derivatives
- In the field of organic chemistry, 4-Bromo-3-iodoaniline can be used in the preparation of quinolone derivatives .
- The method of application involves using 4-Bromo-3-iodoaniline as a starting material in the synthesis process .
- The outcome of this application is the production of quinolone derivatives, which are a class of compounds with potential pharmaceutical applications .
-
Synthesis of Resin-Bound Sulfonamide
- 4-Bromo-3-iodoaniline can be used in the synthesis of a resin-bound sulfonamide .
- The method of application involves reacting 4-Bromo-3-iodoaniline with other reactants to form the resin-bound sulfonamide .
- The outcome of this application is a resin-bound sulfonamide, which can be used as a starting material for the preparation of 2,3,5-trisubstituted indoles .
-
Catalysts
- 4-Bromo-3-iodoaniline has been studied for its potential use in catalysts.
- The method of application would involve using 4-Bromo-3-iodoaniline as a component in the catalyst.
- The outcome of this application could be the development of more efficient catalysts for various chemical reactions.
-
Preparation of Dyes
- 4-Bromo-3-iodoaniline can be used in the preparation of various dyes.
- The method of application involves using 4-Bromo-3-iodoaniline as a starting material in the synthesis process.
- The outcome of this application is the production of various dyes, which can be used in textiles, printing inks, and other industries.
-
Synthesis of Polymers
- 4-Bromo-3-iodoaniline can be used in the synthesis of polymers.
- The method of application involves reacting 4-Bromo-3-iodoaniline with other monomers to form the polymer.
- The outcome of this application is a new polymer, which can have various applications depending on its properties.
-
Development of Photovoltaic Materials
- 4-Bromo-3-iodoaniline can be used in the development of photovoltaic materials.
- The method of application would involve incorporating the 4-Bromo-3-iodoaniline into the material during its synthesis.
- The outcome of this application could be the development of more efficient materials for solar cells.
安全和危害
4-Bromo-3-iodoaniline is classified as dangerous, with hazard statements H301, H312, and H332 . This indicates that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
属性
IUPAC Name |
4-bromo-3-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDUNPPIEVYUJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561529 | |
| Record name | 4-Bromo-3-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-iodoaniline | |
CAS RN |
63037-64-9 | |
| Record name | 4-Bromo-3-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


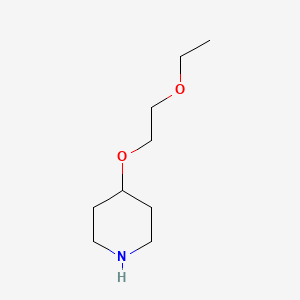

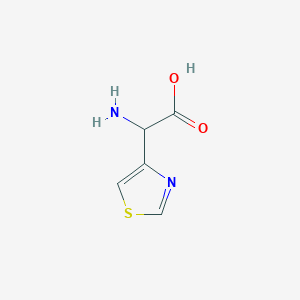
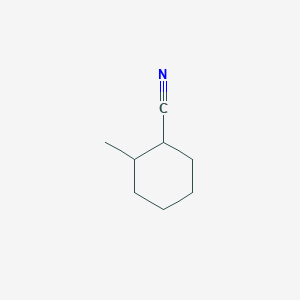
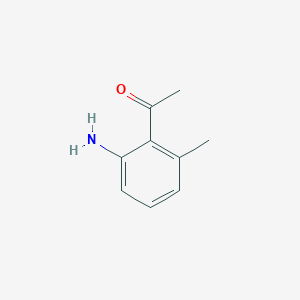
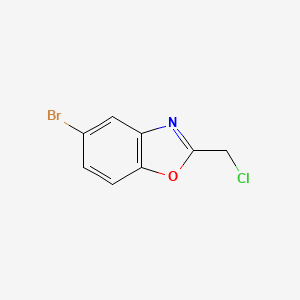
![3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1282969.png)
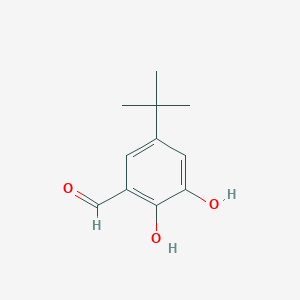
![2-[1-Amino-2-(3-chloro-phenyl)-ethylidene]-malononitrile](/img/structure/B1282984.png)

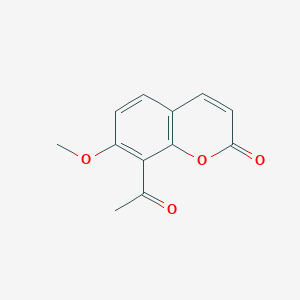
![6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile](/img/structure/B1283001.png)
